2,6-Dichloro-4-fluorobenzoic acid
Overview
Description
“2,6-Dichloro-4-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 . It is a solid substance that is stored at temperatures between 2-8°C .
Synthesis Analysis
A two-step process has been developed for the preparation of a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starting from 2,6-dichloro-3-fluorobenzonitrile . The overall yield of this process was 58% .
Molecular Structure Analysis
The InChI code for “2,6-Dichloro-4-fluorobenzoic acid” is 1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) . The InChI key is NLVLBEXWAAXPCO-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“2,6-Dichloro-4-fluorobenzoic acid” is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 209 .
Scientific Research Applications
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Structural Aspects and Chemical Properties
- Field : Chemistry
- Application : This compound is used in detailed comprehensive investigations of ortho fluoro- and chloro-substituted benzoic acids both as isolated molecules and in the crystalline phase .
- Methods : Quantum chemical calculations performed within the density functional theory (DFT) formalism are used to investigate the potential energy landscapes of the molecules .
- Results : The UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied . Particular emphasis is given to the analysis of the intermolecular interactions in the different crystals .
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Precursor for Agrochemical and Pharmaceutical Products
Safety And Hazards
The safety data sheet for “2,6-Dichloro-4-fluorobenzoic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
properties
IUPAC Name |
2,6-dichloro-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVLBEXWAAXPCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626600 | |
Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-fluorobenzoic acid | |
CAS RN |
232275-55-7 | |
Record name | 2,6-Dichloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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